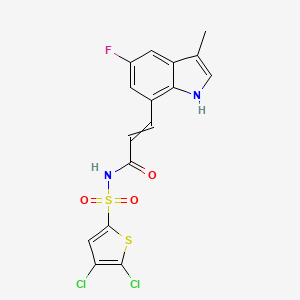
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide is a complex organic compound that features a combination of thiophene, sulfonyl, indole, and enamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and indole intermediates, followed by sulfonylation and coupling reactions to form the final product. Common reagents and conditions include:
Thiophene Synthesis: Chlorination of thiophene derivatives.
Indole Synthesis: Fischer indole synthesis or other indole-forming reactions.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions or other cross-coupling methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(3-methyl-1H-indol-7-yl)prop-2-enamide
- N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-5-yl)prop-2-enamide
Uniqueness
The uniqueness of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
882999-52-2 |
|---|---|
Fórmula molecular |
C16H11Cl2FN2O3S2 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
N-(4,5-dichlorothiophen-2-yl)sulfonyl-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2FN2O3S2/c1-8-7-20-15-9(4-10(19)5-11(8)15)2-3-13(22)21-26(23,24)14-6-12(17)16(18)25-14/h2-7,20H,1H3,(H,21,22) |
Clave InChI |
LGCURHNHKIVNBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















